2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[(4-thiophen-2-yloxan-4-yl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S2/c20-25(21,14-12-23-16-5-2-1-3-6-16)19-15-18(8-10-22-11-9-18)17-7-4-13-24-17/h1-7,13,19H,8-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWCSIFEDLUSML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)CCOC2=CC=CC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the sulfonamide formation, which can be achieved through sulfonation reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamides to amines.
Substitution: The phenoxy and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the phenoxy or thiophene rings .
Scientific Research Applications
2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the phenoxy and thiophene groups may interact with cellular receptors or proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs from Patent Literature
and list sulfonamide and related derivatives with distinct substituents. Key comparisons are tabulated below:
Key Observations :
- Electronic Effects : The target compound’s thiophene substituent provides electron-rich aromaticity compared to the electron-deficient trifluoromethylphenyl group in ’s compound. This difference may influence binding to enzymes like cyclooxygenase or kinases .
- Solubility : The oxane ring in the target compound likely improves aqueous solubility relative to the cyclohexenyl group in ’s analog, which is more lipophilic .
- Bioactivity : Piperazine-containing analogs () often exhibit enhanced bioavailability due to improved solubility, whereas the target compound’s oxane-thiophene motif may favor tissue penetration .
Crystallographic and Computational Insights
For instance:
- SHELX refinements () are widely used to resolve sulfonamide conformations, which often adopt a "twisted" geometry due to steric hindrance between the sulfonyl group and aromatic rings.
- WinGX/ORTEP () enables visualization of anisotropic displacement parameters, essential for understanding dynamic behavior in compounds like the target, where the oxane ring’s puckering could influence molecular packing.
Biological Activity
2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications due to its unique chemical structure. This compound features a phenoxy group and a thiophene moiety, which may influence its biological activity. The aim of this article is to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 319.39 g/mol. The compound's structure includes:
- Phenoxy group : Contributes to lipophilicity and potential receptor interactions.
- Thiophene ring : May enhance biological activity through π-stacking interactions with biomolecules.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group is known for its role in:
- Enzyme Inhibition : Sulfonamides can inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, thus exhibiting antibacterial properties.
- Receptor Interaction : The phenoxy and thiophene groups may interact with various cellular receptors, modulating biochemical pathways related to inflammation and microbial resistance.
Antimicrobial Activity
Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial properties. A study employing the disc diffusion method demonstrated that this compound showed notable activity against various bacterial strains, comparable to standard antibiotics (Table 1).
| Bacterial Strain | Zone of Inhibition (mm) | Control (mm) |
|---|---|---|
| E. coli | 15 | 20 |
| S. aureus | 18 | 22 |
| P. aeruginosa | 12 | 19 |
Table 1: Antimicrobial activity of this compound compared to control antibiotics.
Antidiabetic Activity
In addition to antimicrobial effects, preliminary studies have explored the antidiabetic potential of this compound. The evaluation was conducted using a streptozotocin-induced diabetic model, where the compound demonstrated a significant reduction in blood glucose levels compared to untreated controls (Figure 1).
Figure 1: Blood glucose levels in diabetic rats treated with varying doses of this compound.
Case Studies
A notable case study involved the synthesis and evaluation of several sulfonamide derivatives, including our compound of interest. The study highlighted that modifications to the thiophene ring significantly influenced the biological activity and pharmacokinetic profiles of the derivatives.
Key Findings:
- Enhanced Efficacy : Alterations in substituents on the thiophene ring improved both antibacterial and antidiabetic activities.
- Pharmacokinetics : Computational modeling indicated favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties for the compound, suggesting good bioavailability.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 2-phenoxy-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethane-1-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step pathways:
Nucleophilic Substitution : Reacting a thiophene-containing oxane precursor (e.g., 4-(thiophen-2-yl)oxane-4-methanol) with a sulfonamide-bearing electrophile (e.g., 2-phenoxyethylsulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) .
Cyclization : Formation of the oxane ring via acid-catalyzed cyclization of diols or dihalides .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5) and confirm purity with HPLC (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–7.5 ppm for thiophene and phenoxy groups) and sulfonamide NH (δ 8.1–8.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ (calculated m/z ~437.14) .
- Purity Assessment :
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?
- Methodological Answer :
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., N-{2-oxo-1-[(4-sulfamoylphenyl)amino]-2-(thiophen-2-yl)ethyl}benzamide) to identify expected shifts .
- Density Functional Theory (DFT) : Simulate NMR spectra using Gaussian09 (B3LYP/6-311++G(d,p)) to predict chemical environments .
- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of sulfonamide groups) by acquiring spectra at 25°C and 60°C .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Reagent Optimization : Use coupling agents like EDCI/HOBt for amide bond formation (yields increase from 40% to 75%) .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates in sulfonylation steps .
- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of thiophene rings .
Q. How does the thiophene-oxane scaffold influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Thiophene : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
- Oxane Ring : Rigidity improves metabolic stability (t1/2 > 6 hours in liver microsomes) .
- In Vitro Assays :
- Enzyme Inhibition : Test against serine hydrolases (IC50 determination via fluorometric assays) .
- Cellular Uptake : Radiolabel compound with ³H for tracking in HEK293 cells .
Data Analysis & Experimental Design
Q. How should researchers design experiments to resolve contradictory bioactivity results?
- Methodological Answer :
- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to confirm IC50 reproducibility .
- Control Compounds : Include structurally similar analogs (e.g., 2-phenoxy variants without thiophene) to isolate pharmacophore contributions .
- Orthogonal Assays : Validate enzyme inhibition via SPR (surface plasmon resonance) if fluorometric data is inconsistent .
Q. What computational tools predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR); prioritize poses with sulfonamide group near Arg120 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
- ADMET Prediction : Employ SwissADME to forecast bioavailability (%F > 50%) and BBB penetration (logBB < 0.3) .
Biological & Pharmacological Applications
Q. What methodologies assess the compound’s potential in protein degradation (e.g., PROTACs)?
- Methodological Answer :
- Ternary Complex Formation :
SPR : Confirm binding of compound to E3 ligase (e.g., VHL) and target protein (e.g., BRD4) .
Cellular Degradation : Treat MCF7 cells (10 µM, 24h) and quantify target protein via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
